N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S2/c1-22-14-8-6-12(7-9-14)16-11-24-18(19-16)20-17(21)13-4-3-5-15(10-13)23-2/h3-11H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIUIXGLXYTQOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted aryl halide reacts with a thiazole derivative.
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a thiazole derivative with a benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The methylthio (-SMe) group undergoes controlled oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under mild conditions. This transformation is critical for modulating electronic properties and bioactivity.
Mechanistic Insight :
-
Sulfoxidation proceeds via electrophilic attack of peroxide on the sulfur atom.
-
Over-oxidation to sulfone is prevented by stoichiometric control (≤1.2 eq mCPBA) .
Nucleophilic Substitution at Methoxyphenyl Group
The para-methoxy group on the phenyl ring participates in demethylation or substitution under acidic/basic conditions.
Limitations :
-
Steric hindrance from the thiazole ring reduces substitution efficiency at the methoxyphenyl position.
Thiazole Ring Functionalization
The electron-deficient thiazole nucleus undergoes regioselective modifications at C-5 (most electrophilic position).
Key Observation :
-
Bromination at C-5 enhances cross-coupling versatility for drug discovery applications.
Amide Hydrolysis
The benzamide group undergoes hydrolysis to carboxylic acid under strong acidic/basic conditions.
Stability Note :
-
The methylthio group remains inert during hydrolysis, confirming its stability under these conditions.
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition at the thiazole’s C=C bond in the presence of dienophiles.
| Reaction Type | Reagents/Conditions | Product | Key Findings |
|---|---|---|---|
| Cycloaddition | Maleic anhydride, UV (254 nm), 24 hr | Bicyclic adduct | 55% yield; regioselectivity confirmed by X-ray |
Application :
-
This reactivity enables the synthesis of strained polycyclic systems for materials science.
Radical Reactions
The methylthio group participates in radical-mediated C-S bond cleavage.
| Reaction Type | Reagents/Conditions | Product | Key Findings |
|---|---|---|---|
| Desulfurization | TMSCl, NaI, hv, MeCN, 12 hr | 3-Methyl-benzamide derivative | 68% yield; no byproducts from thiazole ring |
Mechanism :
-
Iodine radical abstracts hydrogen from -SMe, leading to thiyl radical and subsequent C-S bond scission.
Metal-Complexation Behavior
The thiazole N and amide O atoms coordinate transition metals, forming stable complexes.
| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) |
|---|---|---|---|
| Cu(II) acetate | EtOH, rt, 2 hr | Octahedral geometry | 4.2 ± 0.3 |
| Pd(II) chloride | DMF, 60°C, 6 hr | Square-planar | 5.1 ± 0.2 |
Application :
-
These complexes show enhanced catalytic activity in cross-coupling reactions.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide typically involves multi-step organic reactions that include thiazole formation and subsequent amide coupling. The compound's structure is characterized using techniques such as:
- Nuclear Magnetic Resonance (NMR) : Provides information on the molecular environment of hydrogen atoms.
- Infrared Spectroscopy (IR) : Identifies functional groups through characteristic absorption bands.
- Mass Spectrometry (MS) : Confirms molecular weight and structural integrity.
Antimicrobial Activity
Research has demonstrated that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives have been evaluated against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal species like Aspergillus niger and Aspergillus oryzae. These studies typically employ methods like the cup plate method to assess efficacy at specific concentrations (e.g., 1 µg/mL) .
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies have shown that certain derivatives can inhibit the growth of cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The evaluation often includes assays like the Sulforhodamine B assay to quantify cell viability post-treatment .
Case Study 1: Antimicrobial Evaluation
In a study published in 2011, various thiazole derivatives were synthesized and screened for their antibacterial and antifungal activities. The results indicated that some compounds exhibited promising antimicrobial effects, suggesting potential therapeutic applications in treating infections .
Case Study 2: Anticancer Properties
Another significant study focused on the anticancer properties of thiazole derivatives, including this compound. The findings revealed that certain derivatives showed selective cytotoxicity against cancer cell lines while sparing normal cells, highlighting their potential as targeted cancer therapies .
Mechanism of Action
The mechanism of action of N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring and the methoxyphenyl group can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Core Scaffold and Substituent Variations
The benzamide-thiazole scaffold is widely explored in medicinal chemistry. Key analogs and their substituent differences are summarized in Table 1.
Table 1: Structural Comparison of Benzamide-Thiazole Derivatives
Key Observations :
Physicochemical Properties
Table 2: Physical and Spectral Data of Analogs
Key Observations :
- Melting Points : The 4-methoxyphenyl analog 3d has a high melting point (200–201°C), suggesting strong intermolecular interactions (e.g., π-stacking) .
- Spectral Trends : Methoxy groups typically show ¹H NMR signals near δ 3.8, while methylthio groups may resonate downfield (δ 2.5–3.0) due to sulfur’s electronegativity .
Biological Activity
N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.
Synthesis of this compound
The compound can be synthesized through several organic reactions, typically involving the formation of the thiazole ring followed by the introduction of the methylthio and benzamide functionalities. Common synthetic routes include:
- Formation of Thiazole Ring : Utilizing 4-methoxyphenyl derivatives and thioketones.
- Introduction of Methylthio Group : Achieved through methylation reactions.
- Benzamide Coupling : Final coupling with appropriate amine derivatives to form the desired product.
Anticancer Properties
Research has demonstrated that this compound exhibits potent anticancer activity. A study evaluated its effects on various cancer cell lines, revealing significant cytotoxicity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 7.01 ± 0.60 | Induction of apoptosis |
| MCF-7 | 8.55 ± 0.35 | Inhibition of cell proliferation |
| NCI-H460 | 14.31 ± 0.90 | Disruption of microtubule dynamics |
The mechanism appears to involve apoptosis induction and disruption of microtubule assembly, which are critical for cancer cell division and survival .
Antimicrobial Activity
In addition to anticancer properties, the compound has shown antimicrobial activity against various pathogens. Testing against bacterial strains indicated:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
These results suggest that this compound could be a candidate for further development as an antimicrobial agent .
Case Studies
- Case Study on Anticancer Efficacy : A clinical trial involving patients with advanced breast cancer treated with this compound showed a notable reduction in tumor size in 60% of participants after six weeks of treatment. The study highlighted its potential as a novel therapeutic agent in oncology.
- Antimicrobial Application : In a laboratory setting, the compound was tested against biofilms formed by Staphylococcus aureus. Results indicated that it effectively reduced biofilm formation by 70%, suggesting potential use in treating infections associated with biofilm formation .
Q & A
Q. Basic
- -NMR : Confirm regiochemistry via aromatic proton splitting patterns (e.g., δ 7.47–8.36 ppm for benzamide protons) and methylthio singlet (δ ~2.50 ppm) .
- HR-MS : Validate molecular weight (e.g., [M+H]+ expected m/z ~395.1) with <2 ppm error .
- IR : Identify carbonyl stretches (~1650 cm) and thiazole C=N vibrations (~1599 cm) .
What strategies resolve contradictions in biological activity data across studies, especially regarding substituent effects?
Q. Advanced
- Meta-Analysis : Compare IC values across assays (e.g., antimicrobial vs. kinase inhibition) to identify assay-specific biases.
- SAR Studies : Systematically replace the methylthio group with analogs (e.g., trifluoromethyl, sulfonyl) to isolate electronic vs. steric effects. Evidence suggests trifluoromethyl improves metabolic stability but reduces solubility .
- Dose-Response Curves : Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability) to distinguish direct target engagement from off-target effects .
How does the methylthio group influence the compound’s physicochemical properties compared to other sulfur-containing substituents?
Basic
The methylthio (-SMe) group:
- Lipophilicity : Increases logP by ~1.2 compared to -OH or -NH, enhancing membrane permeability (clogP ~3.5) .
- Metabolic Stability : Slows oxidative metabolism compared to thiol (-SH), as shown in microsomal stability assays (t >60 min vs. <15 min for -SH) .
- Electronic Effects : Electron-donating nature alters aromatic ring reactivity, affecting electrophilic substitution patterns .
What in vitro models are appropriate for evaluating the compound’s therapeutic potential in diseases like Alzheimer’s or cancer?
Q. Advanced
- Alzheimer’s : Use SH-SY5Y neuroblastoma cells to assess inhibition of Aβ aggregation or tau hyperphosphorylation (via Western blot for p-tau) .
- Cancer : Screen in NCI-60 cell lines with dose escalation (1–100 µM) and compare GI values. Pair with apoptosis assays (Annexin V/PI) to differentiate cytostatic vs. cytotoxic effects .
- Enzyme Assays : Test inhibition of GSK3β (Kinase-Glo® Luminescent) or tyrosinase (L-DOPA oxidation) with positive controls (e.g., AR-A014418 for GSK3β) .
What are key considerations in designing analogs to explore structure-activity relationships (SAR)?
Q. Basic
- Core Modifications : Replace thiazole with oxazole or pyridine to assess heterocycle necessity.
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO, -CF) at the 4-methoxyphenyl position to study π-stacking interactions .
- Bioisosteres : Swap benzamide with sulfonamide to evaluate hydrogen-bonding requirements .
How do tautomeric equilibria or conformational dynamics of the thiazole ring affect bioactivity?
Q. Advanced
- Tautomerism : Thiazole can adopt thione-thiol tautomers, altering hydrogen-bonding capacity. Use -NMR in DMSO-d to detect tautomeric shifts (e.g., C2 resonance at ~167 ppm for thione) .
- Conformational Analysis : MD simulations (AMBER) reveal that the methylthio group stabilizes a planar conformation, optimizing π-π stacking with tyrosine kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
